

Application Notes and Protocols for HIV-1 Protease-IN-6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease-IN-6, also identified as compound 17d, is a highly potent, non-peptidyl inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of HIV-1 protease results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[2][3][4] HIV-1 protease-IN-6 has demonstrated exceptional potency against both wild-type and drug-resistant HIV-1 strains, including those resistant to darunavir.[1] These application notes provide detailed protocols for the preparation of stock solutions and the experimental use of this inhibitor.

Data Presentation

Table 1: In Vitro Efficacy of HIV-1 Protease-IN-6



Parameter	Value	Virus Strain	Reference
IC50	21 pM	Recombinant HIV-1 Protease	[1]
Ki	4.7 pM	Recombinant HIV-1 Protease	[1]
EC50	0.74 μΜ	HIV-1NL4-3 (Wild- Type)	[1]
EC50	0.61 μΜ	Darunavir-Resistant Variant	[1]

Table 2: Recommended Storage Conditions

Form	Solvent	Storage Temperature	Shelf Life	Reference
Powder	-	-20°C	≥ 2 years	General lab practice
Stock Solution	Anhydrous DMSO	-20°C or -80°C	Up to 6 months	General lab

Note: For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of HIV-1 Protease-IN-6

Materials:

- HIV-1 protease-IN-6 (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free microcentrifuge tubes



· Calibrated micropipettes and sterile tips

Procedure:

- Pre-weighing and Calculation:
 - Accurately weigh the desired amount of HIV-1 protease-IN-6 powder. The molecular
 weight of the compound is required for molarity calculations. Note: If the molecular weight
 is not provided by the supplier, it should be determined from the chemical structure.
 - Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / 0.010 (mol/L)
- Dissolution:
 - Aseptically add the calculated volume of anhydrous DMSO to the vial containing the HIV-1 protease-IN-6 powder.
 - To facilitate dissolution, gently vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.
 - Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
 - Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of HIV-1 protease-IN-6.



Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate (e.g., containing a FRET pair)
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with stabilizers)
- HIV-1 protease-IN-6 stock solution (prepared as in Protocol 1)
- Positive Control Inhibitor (e.g., Darunavir)
- DMSO (for vehicle control)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

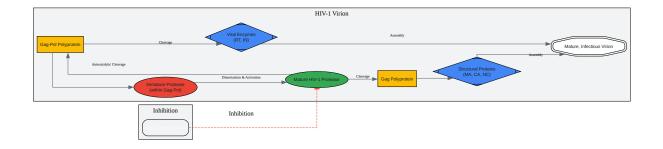
- Preparation of Reagents:
 - Dilute the recombinant HIV-1 protease to the desired working concentration (e.g., 25-200 pM) in pre-warmed assay buffer.
 - Prepare a serial dilution of the HIV-1 protease-IN-6 stock solution in DMSO. Then, further
 dilute these into the assay buffer to achieve the final desired concentrations (typically in
 the picomolar to nanomolar range for potent inhibitors). Ensure the final DMSO
 concentration in the assay is low (e.g., <1%) to avoid solvent effects.
 - Prepare the fluorogenic substrate at a working concentration (e.g., 10-30 μM) in the assay buffer.
- Assay Setup:
 - In a 96-well microplate, add the following to the respective wells:
 - Blank: Assay buffer only.



- Vehicle Control: HIV-1 protease and DMSO (at the same final concentration as the inhibitor wells).
- Inhibitor Wells: HIV-1 protease and the desired concentrations of HIV-1 protease-IN-6.
- Positive Control: HIV-1 protease and a known inhibitor like Darunavir.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically over a period of 1-3 hours at the appropriate excitation and emission wavelengths for the specific substrate used.
- Data Analysis:
 - Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
 - Determine the percentage of inhibition for each concentration of HIV-1 protease-IN-6 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

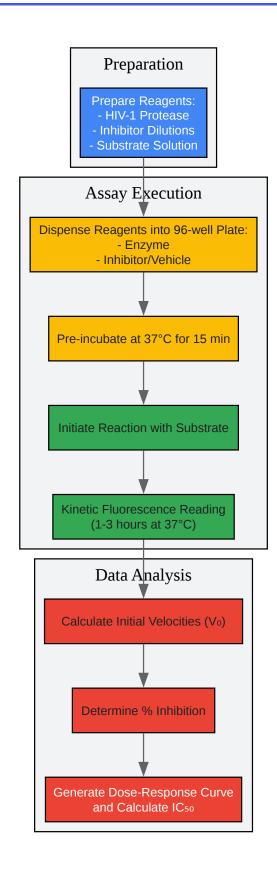




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Caption: HIV-1 Protease Signaling Pathway and Inhibition.





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Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.



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